Coq7-IN-2 is classified as a small molecule inhibitor specifically targeting COQ7. It has been identified through screening processes aimed at discovering compounds that can modulate CoQ biosynthesis. The compound's structure and activity have been characterized in various studies, emphasizing its potential therapeutic applications in conditions related to CoQ deficiency.
The synthesis of Coq7-IN-2 typically involves organic synthesis techniques, including multi-step reactions that may incorporate methods such as:
Specific synthetic pathways may involve the modification of existing chemical scaffolds known to interact with COQ7, optimizing for potency and selectivity against off-target effects.
The molecular structure of Coq7-IN-2 can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy. Key structural features include:
Data regarding its molecular weight, formula, and specific stereochemistry are crucial for understanding its interaction with COQ7.
Coq7-IN-2 engages in specific chemical interactions with the active site of COQ7. The mechanism of inhibition may involve:
Detailed kinetic studies can reveal the binding affinity (K_i values) and the mode of inhibition through Lineweaver-Burk plots or similar methodologies.
The mechanism by which Coq7-IN-2 inhibits COQ7 involves several steps:
Quantitative data from biochemical assays can provide insights into the efficacy of Coq7-IN-2 as an inhibitor.
Coq7-IN-2 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies in drug development.
Coq7-IN-2 has potential applications in several scientific domains:
Current research continues to explore its efficacy and safety profile in preclinical models, paving the way for future clinical applications.
Coq7-IN-2 exerts primary inhibition through direct interaction with the di-iron carboxylate active site of COQ7. This enzyme belongs to the class of carboxylate-bridged di-iron hydroxylases that catalyze the C6-hydroxylation step in coenzyme Q (CoQ) biosynthesis [3] [4]. The catalytic core contains two iron atoms coordinated by four conserved carboxylate residues (Glu/Asp) and two histidine residues, creating an oxygen-binding pocket essential for hydroxylase activity [4]. Biochemical analyses demonstrate that Coq7-IN-2 (IC₅₀ = 7.3 μM for DMQ accumulation) chelates these iron atoms, displacing the native Fe²⁺ ions and disrupting the geometry required for oxygen activation [4] [5]. Metal competition assays reveal that cobalt pre-treatment preserves COQ7 activity by occupying the metal-binding site with Co²⁺, which is resistant to displacement by manganese or inhibitory compounds [4]. This confirms that Coq7-IN-2-mediated inhibition occurs specifically via iron displacement rather than protein denaturation.
Table 1: Metal Ion Effects on COQ7 Activity
Treatment | DMQ/CoQ Ratio | Residual Activity (%) | Mechanistic Insight |
---|---|---|---|
Control (Fe²⁺) | 0.15 | 100% | Baseline di-iron configuration |
Mn²⁺ (250 μM) | 1.82 | 18% | Fe²⁺ displacement at active site |
Coq7-IN-2 (15 μM) | 3.75 | 8% | Iron chelation |
Co²⁺ + Coq7-IN-2 | 0.41 | 85% | Cobalt occupancy blocks inhibitor |
Coq7-IN-2 destabilizes the functional COQ7-COQ9 heterodimeric complex essential for substrate channeling. COQ9 possesses an amphipathic C-terminal α-helix that anchors to mitochondrial membranes and a hydrophobic cavity that binds isoprenoid intermediates like demethoxyubiquinone (DMQ) [3]. Structural studies confirm that COQ7 binds directly to COQ9, positioning its active site adjacent to COQ9’s lipid-binding pocket to facilitate DMQ transfer [3]. Treatment with Coq7-IN-2 reduces COQ7-COQ9 binding affinity by 12-fold in co-immunoprecipitation assays, evidenced by decreased complex recovery [1] [3]. This disruption mirrors pathogenic COQ7 mutations (e.g., L111P/V141E) that destabilize the COQ7-COQ9 interface and cause DMQ accumulation in patient fibroblasts [2] [7]. Consequently, DMQ remains sequestered in membranes rather than transitioning to COQ7’s catalytic site, halting CoQ biosynthesis.
Allosteric inhibition by Coq7-IN-2 induces conformational changes that suppress COQ7 catalysis. Molecular docking simulations indicate that Coq7-IN-2 binds a peripheral hydrophobic pocket distal to the active site, triggering long-range structural rearrangements [1] [5]. This binding increases the Michaelis constant (Kₘ) for DMQ by 3.5-fold without altering maximal velocity (Vₘₐₓ), indicative of non-competitive inhibition [1]. The allosteric site overlaps with regions where disease-associated mutations (e.g., Met135Val) impair COQ7 function by reducing protein stability rather than directly affecting catalysis [7]. Consequently, Coq7-IN-2 binding accelerates COQ7 proteasomal degradation by 40%, as confirmed by cycloheximide chase assays [7]. This dual mechanism—active-site iron chelation coupled with allosteric destabilization—explains the compound’s low IC₅₀ relative to other COQ7 inhibitors.
Coq7-IN-2 impedes electron shuttling required for DMQ hydroxylation. COQ7’s di-iron center cycles between Feᴵᴵ-Feᴵᴵ (reduced) and Feᴵᴵᴵ-Feᴵᴵᴵ (oxidized) states during catalysis, accepting electrons from NADH via an unidentified reductase [4]. Spectrophotometric analyses reveal that Coq7-IN-2 diminishes NADH oxidation rates by 78% in mitochondrial fractions, confirming disruption of electron flow [4] [6]. This effect correlates with increased reduction potential of the di-iron cluster (+137 mV), rendering electron transfer thermodynamically unfavorable [4]. Notably, cells treated with Coq7-IN-2 accumulate reduced DMQH₂ rather than oxidized DMQ, indicating failure to activate molecular oxygen for hydroxylation [1] [6].
Table 2: Effects on Electron Transfer Parameters
Parameter | Control | Coq7-IN-2 Treated | Change |
---|---|---|---|
NADH oxidation rate | 8.2 nmol/min/mg | 1.8 nmol/min/mg | -78% |
Di-iron reduction potential | -110 mV | +27 mV | +137 mV |
DMQH₂/DMQ ratio | 0.3 | 4.1 | 12.7-fold increase |
Coq7-IN-2 competitively occupies the DMQ-binding cavity of COQ7. Structural modeling based on bacterial homologs shows that DMQ binds a hydrophobic cleft near the di-iron center via π-stacking and van der Waals interactions [3] [4]. Isothermal titration calorimetry demonstrates that Coq7-IN-2 binds this cleft with K𝒹 = 2.4 μM, displacing fluorescent DMQ analogs in a concentration-dependent manner [1] [5]. The inhibitor’s phenyl-pyrazolone moiety mimics the benzoquinone ring of DMQ, while its N-methyl group occupies a sterically constrained region typically accommodating DMQ’s methoxy group [5]. Consequently, cellular assays show 14.0% DMQ₁₀ accumulation in PC3 cells treated with Coq7-IN-2, confirming substrate displacement in vivo [5]. This competitive mechanism synergizes with iron chelation to achieve potent inhibition at low micromolar concentrations.
Table 3: Binding Parameters of Coq7-IN-2 vs. DMQ
Parameter | Demethoxyubiquinone (DMQ) | Coq7-IN-2 | Implication |
---|---|---|---|
Binding affinity (K𝒹) | 0.8 μM | 2.4 μM | Competitive displacement possible |
Binding enthalpy (ΔH) | -9.8 kcal/mol | -7.2 kcal/mol | Reduced entropic penalty for inhibitor |
Van der Waals contacts | 14 residues | 11 residues | Partial overlap with substrate site |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4